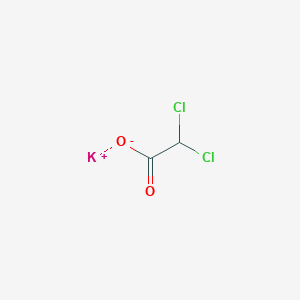

Potassium dichloroacetate

Description

Propriétés

IUPAC Name |

potassium;2,2-dichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSZJXXQWMOKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635580 |

Source

|

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19559-59-2 |

Source

|

| Record name | Potassium dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Potassium Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of potassium dichloroacetate (KDCA), a compound of significant interest in various research and therapeutic areas. This document details the chemical pathways, experimental procedures, and analytical methods necessary for the production of high-purity KDCA suitable for laboratory and developmental applications.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of dichloroacetic acid (DCA) from a suitable precursor, followed by the neutralization of the resulting acid with a potassium base to yield the potassium salt.

Step 1: Synthesis of Dichloroacetic Acid (DCA)

A common and effective method for the synthesis of dichloroacetic acid is the reaction of chloral hydrate with a cyanide source in the presence of a carbonate.

Reaction:

Experimental Protocol:

Materials:

-

Chloral Hydrate

-

Sodium Cyanide (or Potassium Cyanide)

-

Calcium Carbonate

-

Hydrochloric Acid (concentrated)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Deionized water

Procedure:

-

In a well-ventilated fume hood, dissolve chloral hydrate in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add calcium carbonate to the solution, followed by a solution of sodium cyanide in water.

-

Gently heat the reaction mixture with stirring. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

After the initial exothermic reaction subsides, continue to heat the mixture at reflux for a specified period to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This step should be performed slowly and with caution due to the potential for gas evolution.

-

Extract the aqueous solution multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation to yield crude dichloroacetic acid.

Yield and Purity:

The yield and purity of the crude dichloroacetic acid will depend on the specific reaction conditions and the efficiency of the extraction. Further purification of the DCA may be necessary before proceeding to the next step.

Step 2: Neutralization to form this compound (KDCA)

The synthesized dichloroacetic acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to form the potassium salt.

Reaction with Potassium Hydroxide:

Reaction with Potassium Carbonate:

Experimental Protocol (Proposed):

Materials:

-

Dichloroacetic Acid (crude or purified)

-

Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

-

Ethanol (or other suitable solvent)

-

Deionized water

Procedure:

-

Dissolve the dichloroacetic acid in a suitable solvent, such as ethanol or water, in a beaker or flask with stirring.

-

In a separate container, prepare a solution of potassium hydroxide or potassium carbonate in water.

-

Slowly add the potassium base solution to the stirred solution of dichloroacetic acid. The addition should be done portion-wise to control the exothermic reaction and, in the case of potassium carbonate, to manage the effervescence of carbon dioxide.

-

Monitor the pH of the reaction mixture. Continue adding the base until the pH reaches a neutral value (approximately 7).

-

Once the neutralization is complete, the resulting solution contains this compound.

Purification of this compound

Crude this compound can be purified by recrystallization or anti-solvent crystallization to achieve high purity.

Recrystallization

Recrystallization is a common technique for purifying solid compounds. The principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.

Experimental Protocol (Proposed):

A patent for the sodium salt of dichloroacetate suggests a mixture of methanol and methylene chloride for recrystallization, achieving a purity of 99.5%[1]. A similar approach can be adapted for this compound.

Materials:

-

Crude this compound

-

Methanol

-

Methylene Chloride (or other suitable co-solvent)

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, for example, a mixture of methanol and methylene chloride.

-

Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in an ice bath or a refrigerator.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Quantitative Data Comparison for Dichloroacetate Salt Purification:

| Salt | Purification Method | Solvent System | Initial Purity | Final Purity | Yield | Reference |

| Sodium Dichloroacetate | Recrystallization | Methanol/Methylene Chloride | Not specified | 99.5% | Not specified | [1] |

Anti-Solvent Crystallization

Anti-solvent crystallization involves dissolving the compound in a solvent in which it is soluble and then adding a second solvent (the anti-solvent) in which the compound is insoluble, causing it to precipitate out of the solution.

Experimental Protocol (Proposed):

Materials:

-

Crude this compound

-

A suitable solvent (e.g., water, ethanol)

-

A suitable anti-solvent (e.g., acetone, isopropanol)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable solvent at room temperature.

-

Slowly add the anti-solvent to the stirred solution.

-

Continue adding the anti-solvent until precipitation is observed.

-

Allow the mixture to stir for a period to ensure complete crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the anti-solvent.

-

Dry the purified crystals under vacuum.

Purity Assessment

The purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound.

Proposed HPLC Method:

-

Column: A reverse-phase C18 column or an anion-exchange column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient will need to be optimized.

-

Detection: UV detection at a wavelength around 210 nm is often suitable for carboxylic acids.

-

Standard: A certified reference standard of this compound should be used for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the proton on the dichlorinated carbon. The chemical shift will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon and the dichlorinated carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound should show characteristic absorption bands for the carboxylate group and the C-Cl bonds.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Neutralization Reaction Pathway

Caption: Neutralization of dichloroacetic acid with potassium hydroxide.

References

Chemical properties and stability of Potassium dichloroacetate

An In-depth Technical Guide on the Chemical Properties and Stability of Potassium Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (K-DCA) is the potassium salt of dichloroacetic acid. As an analogue of pyruvate, its dichloroacetate (DCA) component is a small, water-soluble molecule that has garnered significant scientific interest for its ability to modulate cellular metabolism. Primarily investigated as a metabolic regulator, DCA inhibits the enzyme pyruvate dehydrogenase kinase (PDK), which plays a critical role in cellular energy production.[1][2] This inhibition reactivates the pyruvate dehydrogenase (PDH) complex, shifting metabolism from anaerobic glycolysis towards oxidative phosphorylation.[3][4] This mechanism is of particular interest in oncology, as many cancer cells rely heavily on glycolysis for energy (the Warburg effect).[1][3] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering crucial data and methodologies for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid that is soluble in water. It is essential to handle the compound in a dry, inert atmosphere as it is hygroscopic. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | Potassium 2,2-dichloroacetate | |

| Synonyms | Dichloroacetic acid potassium salt | [5] |

| CAS Number | 19559-59-2 | [5][6] |

| Molecular Formula | C₂HCl₂KO₂ | [5][6] |

| Molecular Weight | 167.03 g/mol | [5][6] |

| Appearance | White powder, crystals, or chunks | [6] |

| Melting Point | 200 °C (decomposes) | [6][7] |

| Solubility | Water-soluble |

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and application in research and clinical settings. The compound is generally stable under recommended storage conditions but is susceptible to degradation by moisture and heat, particularly in aqueous solutions.

Table 2: Stability Characteristics of this compound

| Condition | Stability Profile | Recommendations | References |

| Solid State | Stable under recommended storage conditions. | Store in a dry, cool, well-ventilated place in a tightly closed container. Handle in a dry, inert atmosphere. | [8][9] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | Avoid exposure to moist air or water. | [9] |

| Aqueous Solution | Heat labile. Decomposition is accelerated by heat and lower pH values. The process involves dehalogenation. | Aqueous solutions for injection should be prepared aseptically and sterilized by filtration, not by heat. | [10] |

| Long-Term Storage (Aqueous) | Aseptically prepared intravenous solutions are stable for at least four years when stored at 4°C. | Store prepared solutions under refrigeration. | [10] |

| Thermal Decomposition | Decomposes at its melting point (200°C). Hazardous decomposition products include hydrogen chloride gas and potassium oxides. | Avoid strong heating. | [7][8][9] |

Experimental Protocols

Stability Testing Protocol (General Guideline)

This protocol outlines a general approach for assessing the stability of this compound as an active pharmaceutical ingredient (API), based on established industry guidelines.

Objective: To evaluate the stability of K-DCA under various environmental conditions to establish a re-test period and recommend storage conditions.

Methodology:

-

Batch Selection: Use at least two pilot-scale batches of K-DCA manufactured by a process representative of the final production method.[11]

-

Container Closure System: Store samples in the container closure system proposed for marketing.

-

Storage Conditions:

-

Testing Schedule: Test samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analytical Procedures: Employ validated, stability-indicating analytical methods to test attributes susceptible to change. These should include:

-

Assay: To determine the potency of K-DCA.

-

Purity: To identify and quantify degradation products and other impurities.

-

Appearance: Visual inspection for changes in color or physical form.

-

Moisture Content: To assess the impact of humidity.

-

-

Acceptance Criteria: Pre-defined limits for assay, impurities, and other attributes must be met throughout the study.[11]

Analytical Method for Dichloroacetate in Biological Samples

Analysis of DCA in biological matrices requires a method that avoids the artifactual conversion of other chlorinated compounds into DCA.

Method: Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC/MS/MS).[13]

Protocol Outline:

-

Sample Preparation: Homogenize tissue samples or use plasma/blood directly. Precipitate proteins using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitate.

-

Extraction: Collect the supernatant for analysis. Dilute as necessary with the mobile phase.

-

Chromatography:

-

Column: A HILIC column designed to retain small, polar compounds like DCA.[13]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for DCA and an internal standard.

-

-

Quantification: Generate a calibration curve using standards prepared in a representative blank matrix. Quantify DCA concentration in unknown samples by comparing their response to the calibration curve.[13]

Mechanism of Action and Signaling Pathways

The primary pharmacological action of dichloroacetate is the inhibition of pyruvate dehydrogenase kinase (PDK).[2][3][4] PDK is a key regulatory enzyme that inactivates the pyruvate dehydrogenase (PDH) complex. By inhibiting all four isoforms of PDK, DCA reactivates PDH, thereby facilitating the conversion of pyruvate to acetyl-CoA and promoting mitochondrial glucose oxidation over cytosolic glycolysis.[4][14]

This metabolic shift induced by DCA has significant downstream consequences, particularly in cancer cells, which are highly dependent on glycolysis. The reactivation of mitochondrial respiration leads to increased production of reactive oxygen species (ROS), which can trigger apoptosis.[3] This, combined with reduced lactate production, creates a less favorable microenvironment for tumor growth.[2][3]

Conclusion

This compound is a compound with well-defined chemical properties and a stability profile that requires careful management of moisture and temperature, especially for aqueous formulations. Its mechanism of action as a PDK inhibitor, which shifts cellular metabolism from glycolysis to oxidative phosphorylation, is a compelling target for therapeutic development, particularly in oncology and metabolic disorders. The protocols and data presented in this guide provide a foundational resource for scientists and researchers to design robust experiments, develop stable formulations, and further explore the therapeutic potential of this intriguing molecule.

References

- 1. What is Sodium Dichloroacetate used for? [synapse.patsnap.com]

- 2. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccnm.edu [ccnm.edu]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound 98 19559-59-2 [sigmaaldrich.com]

- 7. This compound | 19559-59-2 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Preparation and stability of intravenous solutions of sodium dichloroacetate (DCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Potassium Dichloroacetate in Cancer Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest as a potential anti-cancer agent due to its ability to reprogram cellular metabolism. Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic phenotype supports rapid cell proliferation and confers resistance to apoptosis. DCA reverses the Warburg effect by inhibiting PDK, which leads to the reactivation of the pyruvate dehydrogenase (PDH) complex. This crucial enzyme facilitates the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. This metabolic shift triggers a cascade of downstream events, including increased production of reactive oxygen species (ROS), induction of apoptosis through multiple pathways, and modulation of the tumor microenvironment. This document provides an in-depth examination of the molecular mechanisms underlying DCA's action, summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

The Central Mechanism: Reversal of the Warburg Effect

The primary mechanism of DCA in cancer cells is the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[1][2] Most cancer cells exhibit a metabolic switch to aerobic glycolysis, even in the presence of sufficient oxygen, a phenomenon termed the Warburg effect.[1][3][4] This process is less efficient in ATP production compared to oxidative phosphorylation but provides metabolic intermediates necessary for rapid cell growth and proliferation.[5]

The gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle is the Pyruvate Dehydrogenase (PDH) complex.[6][7] In many cancer cells, PDH is inactivated by phosphorylation, a reaction catalyzed by PDK.[6][8] By inhibiting all four isoforms of PDK (PDK1-4), with the highest susceptibility in PDK2, DCA prevents the phosphorylation and inactivation of PDH.[9][10][11] This restores PDH activity, promoting the conversion of pyruvate into acetyl-CoA, which then enters the TCA cycle for oxidative phosphorylation.[9][12][13] This fundamental metabolic shift from glycolysis towards glucose oxidation is the cornerstone of DCA's anti-cancer effects.[14][15]

Downstream Anti-Cancer Effects

The DCA-induced metabolic reprogramming initiates several downstream signaling events that collectively inhibit cancer cell growth and survival.

Induction of Apoptosis

DCA promotes programmed cell death, or apoptosis, through multiple interconnected pathways.[16][17]

-

Mitochondrial-Mediated Apoptosis: The shift to oxidative phosphorylation increases the production of mitochondrial-derived reactive oxygen species (mROS).[9][16] This leads to oxidative stress, a decrease in the mitochondrial membrane potential (ΔΨm), and the opening of mitochondrial transition pores.[2][18] Consequently, pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) are released from the mitochondria into the cytoplasm, activating the caspase cascade and executing apoptosis.[18][19][20]

-

Modulation of Key Apoptotic Regulators: DCA treatment has been shown to decrease the expression of anti-apoptotic proteins like Survivin.[17][21] It can also increase the expression of pro-apoptotic proteins such as the p53 Upregulated Modulator of Apoptosis (PUMA).[17][21]

-

Alteration of Ion Channels and Calcium Signaling: In some cancer cells, a hyperpolarized mitochondrial membrane suppresses apoptosis. DCA-induced repolarization can overcome this resistance. Furthermore, cancer cells often exhibit downregulated potassium (K+) channels (e.g., Kv1.5) which contributes to apoptosis resistance.[2] DCA can reverse this, increasing K+ efflux.[2] This leads to a decrease in intracellular Ca2+ levels, which in turn reduces the activity of the anti-apoptotic transcription factor, Nuclear Factor of Activated T-cells (NFAT), further promoting apoptosis.[17][18][21]

Inhibition of Proliferation and Angiogenesis

The metabolic shift induced by DCA also impacts key transcription factors that drive cancer progression. Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the glycolytic phenotype and promotes proliferation and angiogenesis.[16][22] By reactivating mitochondrial function and reducing lactate, DCA leads to the destabilization and decreased activity of HIF-1α.[4][9][23] This contributes to reduced tumor growth, proliferation, and angiogenesis.[16][24]

Alteration of the Tumor Microenvironment

The high rate of glycolysis in cancer cells leads to the secretion of large amounts of lactate, causing acidosis in the tumor microenvironment.[1][25] This acidic environment promotes tumor invasion, metastasis, and suppresses the anti-tumor immune response, particularly T-cell function.[16][22] By shifting metabolism away from glycolysis, DCA significantly reduces lactate production, thereby counteracting the acidosis of the tumor microenvironment.[2][6][25]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the effects of DCA on cancer cells.

Table 1: Effect of DCA on Cancer Cell Metabolism and Viability

| Cancer Cell Line | DCA Concentration | Effect on Lactate Production | Effect on Glucose Consumption | Effect on Cell Viability / Apoptosis | Reference |

| SiHa (Cervical) | Not specified | ▼ Lactate/Pyruvate ratio shifted from 0.82 to 0.63 | Not specified | Not specified | [25] |

| MDA-MB-231 (Breast) | 50 mM | ▼ Decreased | ▼ Decreased | Slowed cell growth | [26] |

| H1299 (NSCLC) | 50 mM | ▼ Decreased | ▼ Decreased | Slowed cell growth | [26] |

| Endometrial Cancer | Not specified | Not specified | Not specified | ▲ 50% to 325% increase in early apoptotic cells | [17] |

| Breast Cancer Lines | 20-30 mM (IC50) | Not specified | Not specified | ▲ Increased apoptosis | [19] |

Table 2: DCA Effects on Cellular and Molecular Parameters

| Cell Line / Model | DCA Concentration | Parameter Measured | Observed Effect | Reference |

| Endometrial Cancer | Not specified | Survivin mRNA | ▼ 25% - 50% decrease | [17] |

| MDA-MB-231 (Breast) | 10 mM | PDK Isoforms (mRNA) | ▲ Increased expression of all isoforms | [19] |

| MCF-7 (Breast) | 10 mM | PDK Isoforms (mRNA) | ▲ Increased expression of all isoforms | [19] |

| Pancreatic Cancer | Not specified | Oxygen Consumption | ▼ Reduced | [27] |

| Pancreatic Cancer | Not specified | ROS Production | ▲ Enhanced | [27] |

Key Experimental Protocols

This section details common methodologies used to investigate the mechanism of action of DCA.

Protocol: Measurement of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a common immunocapture-based colorimetric assay.

-

Principle: The PDH complex is first immunocaptured from cell or tissue lysates in a microplate well. The activity is then measured by a coupled enzymatic reaction where the production of NADH from the PDH reaction reduces a colorimetric probe. The rate of color change is directly proportional to PDH activity.[28][29]

-

Sample Preparation:

-

Harvest cells (1-5 x 10⁶) or tissue and wash with ice-cold PBS.

-

Isolate mitochondria using a mitochondrial isolation kit or differential centrifugation.

-

Lyse the isolated mitochondria using the provided extraction buffer containing protease inhibitors and detergents (e.g., lauryl maltoside).[30]

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Assay Procedure:

-

Add 50-100 µL of lysate (normalized for protein content) to the wells of the PDH antibody-coated microplate.

-

Incubate for 2-3 hours at room temperature to allow for enzyme capture.[30]

-

Wash the wells to remove unbound components.

-

Add the reaction mix containing pyruvate, NAD+, Coenzyme A, and the colorimetric reporter dye.

-

Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 30-60 minutes.[28][29]

-

-

Data Analysis: Calculate the rate of change in absorbance (ΔA450/min). The PDH activity is calculated based on this rate, the extinction coefficient of the product, and the amount of protein loaded.

Protocol: Assessment of Apoptosis via Annexin V and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Seed cells in a 6-well plate and treat with DCA at the desired concentrations for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet (approx. 1 x 10⁶ cells/mL) in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol: Western Blotting for PDK and p-PDH Expression

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Procedure:

-

Treat cells with DCA and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against PDK (e.g., PDK1, PDK2) or phosphorylated PDH (p-PDH E1-alpha) overnight at 4°C. Also probe for a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify band intensity using densitometry software and normalize the protein of interest to the loading control.

Conclusion

The mechanism of action of this compound in cancer cells is centered on its ability to reverse the Warburg effect by inhibiting PDK and reactivating mitochondrial glucose oxidation.[1][4][9] This metabolic reprogramming triggers a cascade of anti-tumorigenic events, including the induction of ROS-mediated apoptosis, modulation of pro-survival signaling pathways, and alleviation of tumor-induced acidosis.[2][16][23] The multifaceted nature of DCA's action, targeting a metabolic hallmark of cancer, provides a strong rationale for its continued investigation as a monotherapy and in combination with conventional chemotherapeutics and radiotherapy.[3][31] The detailed protocols and pathways described herein offer a foundational guide for professionals engaged in the research and development of novel metabolic-targeting cancer therapies.

References

- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccnm.edu [ccnm.edu]

- 3. dcaguide.org [dcaguide.org]

- 4. mdpi.com [mdpi.com]

- 5. dcaguide.org [dcaguide.org]

- 6. dcaguide.org [dcaguide.org]

- 7. dcaguide.org [dcaguide.org]

- 8. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactome | DCA binds PDK2 [reactome.org]

- 12. DCA | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 13. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Dichloroacetate Induces Apoptosis in Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ascopubs.org [ascopubs.org]

- 20. researchgate.net [researchgate.net]

- 21. Dichloroacetate induces apoptosis in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dcaguide.org [dcaguide.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyruvate Dehydrogenase (PDH) Activity [bio-protocol.org]

- 29. goldengatebio.com [goldengatebio.com]

- 30. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dichloroacetate in Inhibiting Pyruvate Dehydrogenase Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of potassium dichloroacetate (DCA) as an inhibitor of pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in cellular metabolism. By elucidating the mechanism of action, downstream signaling effects, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals in the fields of cancer biology, metabolic disorders, and drug development.

Core Mechanism of Action: Reversing the Metabolic Switch

Dichloroacetate, a small molecule analog of pyruvate, functions as a potent inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[1] PDKs are mitochondrial enzymes that play a crucial role in cellular energy metabolism by phosphorylating and thereby inactivating the E1α subunit of the pyruvate dehydrogenase complex (PDC).[2] This inactivation diverts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, shunting it towards lactate production, a phenomenon famously known as the Warburg effect in cancer cells.[3]

DCA exerts its inhibitory effect by binding to a hydrophobic pocket within the N-terminal regulatory domain of PDK, a site also shared by pyruvate.[4][5][6] This binding, often synergistic with ADP, induces conformational changes that are communicated to the nucleotide-binding and lipoyl-binding pockets of the kinase, leading to its inactivation.[7][8] By inhibiting PDK, DCA effectively "locks" the PDC in its active, dephosphorylated state, thereby promoting the conversion of pyruvate to acetyl-CoA and its subsequent entry into the TCA cycle for oxidative phosphorylation.[4][9] This metabolic reprogramming shifts cellular energy production from glycolysis back to the more efficient mitochondrial respiration.[3]

The sensitivity of the four PDK isoforms to DCA inhibition varies, with the generally accepted order being PDK2 > PDK4 > PDK1 > PDK3.[4][10][11] This differential sensitivity has significant implications for the therapeutic application of DCA in various diseases.

Signaling Pathways and Downstream Effects of PDK Inhibition by DCA

The inhibition of PDK by DCA triggers a cascade of downstream signaling events that ultimately impact cell fate, particularly in cancer cells. The primary consequence is the reversal of the Warburg effect, leading to a decrease in lactate production and an increase in mitochondrial glucose oxidation.[3] This metabolic shift has several profound implications:

-

Increased Mitochondrial Respiration and Reactive Oxygen Species (ROS) Production: By reactivating the PDC, DCA enhances the flux of pyruvate into the TCA cycle, leading to increased oxygen consumption and the generation of reactive oxygen species (ROS) by the electron transport chain.[12]

-

Induction of Apoptosis: The increase in mitochondrial ROS can trigger the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, which then activates a caspase cascade, leading to programmed cell death.[3][13][14]

-

Alteration of Gene Expression: DCA-mediated activation of PDH can lead to an increased pool of acetyl-CoA, which can serve as a substrate for histone acetyltransferases (HATs), potentially leading to epigenetic remodeling and changes in gene expression.[15]

The signaling pathway from DCA-mediated PDK inhibition to apoptosis is a critical area of research in cancer therapy.

Quantitative Data on DCA Inhibition of PDK

The inhibitory potency of DCA against the different PDK isoforms has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating the efficacy of DCA.

| Parameter | PDK1 | PDK2 | PDK3 | PDK4 | Reference(s) |

| IC50 | >1 mM | 183 µM | - | 80 µM | [7][12] |

| Ki (apparent) | 1 mM | - | 8 mM | - | [7] |

| Relative Sensitivity | Less Sensitive | Most Sensitive | Least Sensitive | Sensitive | [4][5][10] |

Table 1: Quantitative Inhibition Data for Dichloroacetate (DCA) against Pyruvate Dehydrogenase Kinase (PDK) Isoforms.

The effect of DCA on cellular metabolism can also be quantified by measuring changes in key metabolite levels.

| Treatment | Cell Line / Model | Change in Lactate | Change in Pyruvate | Change in Oxygen Consumption Rate (OCR) | Reference(s) |

| DCA | Glioma | Decreased | - | Increased | [16][17] |

| DCA | Melanoma | - | - | Increased | [18] |

| DCA | Glioblastoma | Decreased | - | Increased | [19][20] |

| DCA (in vivo) | MDA-MB-231 & SiHa Tumors | Decreased | - | - | [21] |

Table 2: Effects of Dichloroacetate (DCA) on Key Metabolic Parameters.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of DCA on PDK activity and cellular metabolism.

In Vitro PDK Activity Assay

This protocol describes a common method to measure the kinase activity of a specific PDK isozyme and assess the inhibitory effect of DCA.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction, where PDK transfers a phosphate group from ATP to a synthetic peptide substrate or the recombinant E1α subunit of the PDC. The amount of ADP is measured using a luminescence-based assay.

Materials:

-

Recombinant human PDK enzyme (isoform of interest)

-

PDK substrate (e.g., a specific peptide or recombinant PDH E1α)

-

ATP

-

Dichloroacetate (DCA)

-

PDK Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Thaw recombinant PDK enzyme, PDH substrate, and ATP on ice.

-

Prepare a serial dilution of DCA in the appropriate solvent (e.g., water) and then dilute further in PDK Assay Buffer.

-

Dilute the PDK enzyme and substrate to their final working concentrations in PDK Assay Buffer.

-

Prepare the ATP solution at a concentration near the Km for the specific PDK isozyme.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted DCA or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of the diluted PDK enzyme to each well.

-

Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of a mixture containing the PDH substrate and ATP.

-

Incubate the plate at 30°C for 60-120 minutes.

-

-

ADP Detection:

-

Stop the reaction and detect ADP formation according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each DCA concentration and determine the IC50 value.

-

Cellular Metabolic Analysis using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of DCA on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).

Principle: The Seahorse XF Analyzer measures real-time changes in OCR and ECAR in live cells, providing insights into mitochondrial function and glycolytic activity. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer (e.g., XF96 or XFe24)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Dichloroacetate (DCA)

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Cells of interest

Procedure:

-

Cell Seeding:

-

Seed cells into a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.

-

-

Assay Preparation:

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

-

Compound Loading:

-

Prepare stock solutions of DCA and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF assay medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay protocol, which will measure baseline OCR and ECAR, followed by sequential injections of the compounds and subsequent measurements. A typical injection sequence is:

-

Port A: DCA or vehicle

-

Port B: Oligomycin (inhibits ATP synthase)

-

Port C: FCCP (uncouples oxygen consumption from ATP production)

-

Port D: Rotenone/Antimycin A (inhibit Complex I and III, shutting down mitochondrial respiration)

-

-

-

Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between DCA-treated and control cells.

-

Western Blot Analysis of PDH Phosphorylation

This protocol is used to determine the effect of DCA on the phosphorylation state of the PDH E1α subunit.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated form of PDH E1α and another antibody for the total PDH E1α protein, the ratio of phosphorylated to total protein can be determined, indicating the level of PDH inactivation.

Materials:

-

Cells or tissue treated with DCA or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PDH-E1α (Ser293)

-

Rabbit anti-PDH-E1α (total)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse DCA-treated and control cells or tissue in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-PDH-E1α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

-

Stripping and Re-probing:

-

(Optional) Strip the membrane and re-probe with the antibody for total PDH-E1α and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-PDH-E1α signal to the total PDH-E1α signal and the loading control to determine the relative change in phosphorylation.

-

Conclusion

This compound is a well-characterized inhibitor of pyruvate dehydrogenase kinase, with a clear mechanism of action and significant downstream effects on cellular metabolism and survival. Its ability to reverse the Warburg effect and promote mitochondrial respiration has made it a subject of intense research, particularly in the context of cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted role of DCA and to explore its therapeutic potential in a variety of disease models. The continued study of DCA and other PDK inhibitors holds promise for the development of novel metabolic-targeted therapies.

References

- 1. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dcaguide.org [dcaguide.org]

- 6. Reactome | DCA binds PDK2 [reactome.org]

- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of pyruvate dehydrogenase by dichloroacetate has the potential to induce epigenetic remodeling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In-vivo magnetic resonance spectroscopy of lactate as a non-invasive biomarker of dichloroacetate activity in cancer and non-cancer central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo | In Vivo [iv.iiarjournals.org]

- 20. Metabolic-targeted Combination Therapy With Dichloroacetate and Metformin Suppresses Glioblastoma Cell Line Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Dichloroacetate's Reversal of the Warburg Effect in Tumor Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and resistance to therapy. Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has emerged as a promising therapeutic agent that targets this metabolic vulnerability. By inhibiting PDK, DCA reactivates the pyruvate dehydrogenase (PDH) complex, shunting pyruvate from lactate production into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This metabolic shift from glycolysis back to a more normal oxidative state effectively reverses the Warburg effect, leading to decreased tumor growth, increased apoptosis, and enhanced sensitivity to conventional cancer therapies. This technical guide provides an in-depth overview of the mechanism of action of DCA, its quantitative effects on tumor metabolism, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.

Dichloroacetate's Mechanism of Action: Reversing the Metabolic Switch

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK), a key regulatory enzyme in glucose metabolism.[1][2][3] In cancer cells, PDK is often overexpressed, leading to the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex.[4] This inactivation of PDH is a critical juncture in the Warburg effect, as it prevents pyruvate, the end product of glycolysis, from entering the mitochondria for conversion into acetyl-CoA and subsequent oxidation in the TCA cycle.[4] Instead, pyruvate is predominantly converted to lactate in the cytoplasm by lactate dehydrogenase (LDH).

DCA, as a structural analog of pyruvate, acts as a competitive inhibitor of PDK.[2][3] By binding to PDK, DCA prevents the phosphorylation of the PDH complex, thereby maintaining it in its active, dephosphorylated state.[4] This reactivation of PDH allows for the transport of pyruvate into the mitochondria, where it is converted to acetyl-CoA, thus coupling glycolysis to the TCA cycle and oxidative phosphorylation.[5] This metabolic reprogramming leads to a cascade of anti-tumor effects, including:

-

Decreased Lactate Production: The shunting of pyruvate into the mitochondria significantly reduces its conversion to lactate, thereby lowering the high levels of lactate characteristic of the tumor microenvironment.[6][7][8]

-

Increased Oxidative Stress: Enhanced mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS), which can induce oxidative damage and trigger apoptosis in cancer cells.[9]

-

Induction of Apoptosis: The restoration of mitochondrial function and the increase in ROS can activate intrinsic apoptotic pathways, leading to programmed cell death.[9]

-

Alterations in Gene Expression: DCA has been shown to modulate the expression of key transcription factors involved in cancer metabolism and survival, such as Hypoxia-Inducible Factor-1α (HIF-1α) and p53.[5][9]

Quantitative Effects of Dichloroacetate on Tumor Metabolism

The efficacy of DCA in reversing the Warburg effect and inhibiting cancer cell growth has been quantified across numerous studies and cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Dichloroacetate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Citation |

| A549 | Non-Small Cell Lung Cancer | > 50 | [10] |

| H1299 | Non-Small Cell Lung Cancer | > 50 | [10] |

| HeLa | Cervical Cancer | ~20 | [1] |

| MCF7 | Breast Cancer | ~25 | [1] |

| MDA-MB-231 | Breast Cancer | ~20 | [1] |

| 9580 | Pancreatic Cancer | ~75 | [2] |

| 10158 | Pancreatic Cancer | ~75 | [2] |

Table 2: Effect of Dichloroacetate on Lactate Production and Glucose Consumption

| Cell Line | DCA Concentration | Change in Lactate Production | Change in Glucose Consumption | Citation |

| A549 | 50 mM | Decreased | Decreased | [10][11] |

| H1299 | 50 mM | Decreased | Decreased | [10][11] |

| HeLa | Varies | Significantly reduced | Significantly reduced | [1] |

| MCF7 | Varies | Decreased | Not specified | [7] |

| Neuroblastoma (Kelly, SK-N-SH, LS) | 1 mM (72h) | 20-50% decrease | Not specified | [6] |

| SiHa | Not specified | Reduced | Not specified | [3] |

| MDA-MB-231 | Not specified | No significant change | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of dichloroacetate on tumor metabolism.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete cell culture medium

-

Dichloroacetate (DCA) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of DCA for the desired time points (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

DCA stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with DCA as described for the MTT assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

-

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells into the culture medium.

-

Materials:

-

Cancer cell lines

-

Cell culture plates

-

DCA stock solution

-

Lactate Assay Kit (colorimetric or fluorometric)

-

Microplate reader

-

-

Procedure:

-

Seed cells and treat with DCA as previously described.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Perform the lactate assay according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture containing lactate oxidase and a probe.

-

Incubate the reaction and then measure the absorbance or fluorescence using a microplate reader.

-

Calculate the lactate concentration based on a standard curve. Normalize the results to cell number or protein concentration.

-

Glucose Uptake Assay

This assay measures the amount of glucose consumed by cells from the culture medium.

-

Materials:

-

Cancer cell lines

-

Cell culture plates

-

DCA stock solution

-

Glucose Assay Kit (e.g., based on glucose oxidase)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a medium with a known glucose concentration and treat with DCA.

-

At the beginning and end of the treatment period, collect aliquots of the cell culture medium.

-

Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.

-

Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration.

-

Normalize the results to cell number or protein concentration.

-

Real-time Metabolic Analysis (Seahorse XF Analyzer)

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

-

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Cancer cell lines

-

DCA stock solution

-

Seahorse XF assay medium and reagents (e.g., oligomycin, FCCP, rotenone/antimycin A for Mito Stress Test)

-

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Hydrate the sensor cartridge overnight.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

-

Load the injector ports of the sensor cartridge with DCA and other metabolic modulators.

-

Calibrate the Seahorse XF Analyzer.

-

Run the assay, which will measure baseline OCR and ECAR, followed by measurements after the injection of DCA and other compounds.

-

Analyze the data to determine the effects of DCA on basal respiration, ATP production, maximal respiration, and glycolytic activity.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Dichloroacetate

DCA's metabolic reprogramming is intertwined with key cancer signaling pathways, including the PI3K/Akt and HIF-1α pathways.

Caption: Dichloroacetate (DCA) inhibits PDK, reversing the Warburg effect.

Experimental Workflow for Investigating DCA's Effects

A logical experimental workflow is crucial for comprehensively evaluating the impact of DCA on cancer cell metabolism and viability.

Caption: A typical workflow for studying DCA's effects on cancer cells.

Conclusion

Dichloroacetate represents a compelling therapeutic strategy that targets the fundamental metabolic alterations inherent to many cancers. By reversing the Warburg effect, DCA not only inhibits tumor growth and induces apoptosis but also has the potential to sensitize cancer cells to other treatments. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of DCA in oncology. Further research is warranted to explore synergistic combinations of DCA with other anti-cancer agents and to optimize its clinical application for various cancer types.

References

- 1. dcaguide.org [dcaguide.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Dichloroacetate and metformin synergistically suppress the growth of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. karger.com [karger.com]

- 7. dcaguide.org [dcaguide.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Switch: A Technical Guide to Potassium Dichloroacetate (K-DCA) Induced Cellular Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium dichloroacetate (K-DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant attention for its ability to induce a profound metabolic shift in cells. By targeting a critical enzymatic checkpoint, K-DCA forces a transition from anaerobic glycolysis to aerobic oxidative phosphorylation, a mechanism with profound implications for various pathological conditions, particularly cancer. This technical guide provides an in-depth exploration of the core mechanisms of K-DCA, detailed experimental protocols for investigating its effects, and a summary of key quantitative data. Visualizations of the primary signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding of K-DCA's cellular impact.

Core Mechanism of Action: Reversing the Warburg Effect

At the heart of K-DCA's action lies its ability to inhibit pyruvate dehydrogenase kinase (PDK).[1][2] In many cancer cells, a phenomenon known as the "Warburg effect" is observed, where cells preferentially utilize glycolysis for energy production even in the presence of ample oxygen.[3] This metabolic phenotype is driven, in part, by the upregulation of PDK, which phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex.[1][4] The PDH complex is the gatekeeper enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.

By inhibiting all four isoforms of PDK, K-DCA prevents the phosphorylation of the PDH E1α subunit, thereby locking the PDH complex in its active state.[2][5] This reactivation of PDH shunts pyruvate away from lactate production and into the mitochondria for oxidation through the TCA cycle and subsequent oxidative phosphorylation (OXPHOS).[1][3] This metabolic reprogramming leads to a decrease in lactate production and an increase in oxygen consumption, effectively reversing the Warburg phenotype.[6]

dot

Caption: K-DCA inhibits PDK, leading to the activation of PDH and a metabolic shift.

Impact on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia) and is often constitutively active in tumors. HIF-1α promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival. The metabolic shift induced by K-DCA has been shown to impact HIF-1α activity. By reducing lactate production, K-DCA can alter the tumor microenvironment, which in turn can affect HIF-1α stabilization. Furthermore, the restoration of mitochondrial function and the associated increase in reactive oxygen species (ROS) can also modulate HIF-1α levels. Some studies suggest that targeting HIF-1α is a prerequisite for the efficacy of metabolic-targeting drugs like DCA.[7]

dot

Caption: K-DCA can indirectly lead to the destabilization of HIF-1α.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of K-DCA from various studies.

Table 1: IC50 Values of DCA in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| MeWo | Melanoma | 13.3 | [8] |

| A375 | Melanoma | 14.9 | [8] |

| SK-MEL-2 | Melanoma | > 20 | [8] |

| SK-MEL-28 | Melanoma | > 20 | [8] |

| 9580 | Pancreatic Cancer | ~75 (24h) | [9] |

| 10158 | Pancreatic Cancer | ~75 (24h) | [9] |

| A549 | Lung Cancer | Not specified | [10] |

| SK-HEP-1 | Liver Cancer | Not specified | [10] |

| HCT116 | Colon Cancer | Unaffected at 0.5 mM | [10] |

| HeLa | Cervical Cancer | Not specified | [10] |

| MES-SA | Uterine Sarcoma | Not specified | [10] |

Table 2: Effect of DCA on PDH Phosphorylation and Metabolic Rates

| Cell Line | DCA Conc. (mM) | p-PDH (Ser293) Change | OCR Change | ECAR Change | Reference |

| PANC-1 | 4 | Decrease | Increase | Decrease | [11] |

| PANC-1 | 10 | Decrease | Increase | Decrease | [11] |

| BXPC-3 | 4 | Decrease | Increase | Decrease | [11] |

| BXPC-3 | 10 | Decrease | Increase | Decrease | [11] |

| MCF7 | 5 | Decrease | Increase | Not specified | [1] |

| FaDu | Not specified | Not specified | Increase | Decrease | [12] |

| UT-SCC-5 | Not specified | Not specified | Increase | Decrease | [12] |

| A375 | Not specified | Decrease | Increase | Decrease | [4] |

| MeWo | Not specified | Decrease | Increase | Decrease | [4] |

Table 3: Clinical Trial Data on Metabolic Parameters

| Condition | DCA Dose | Lactate Level Change | PDH Activity Change | Reference |

| Lactic Acidosis | 25 mg/kg/day | Normalized | Not specified | [13] |

| Diabetes Mellitus | 3-4 g/day | Significantly Reduced | Not specified | [13] |

| Mitochondrial Diseases | 35-50 mg/kg | >60% Decrease | 3-6 fold Increase | [2] |

| Recurrent Malignant Brain Tumors | 8.0-12.5 mg/kg/12h | Not specified | Not specified | [14] |

Detailed Experimental Protocols

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a colorimetric assay to measure PDH activity in cell or tissue lysates.

Materials:

-

Assay Buffer (e.g., 0.25 M Tris-HCl, pH 8.0)

-

Sodium Pyruvate (0.2 M)

-

CoA (4 mM, freshly prepared)

-

NAD+ (40 mM, freshly prepared)

-

Thiamine Pyrophosphate (TPP, 40 mM, freshly prepared)

-

MgCl2 (10 mM)

-

Dithiothreitol (DTT, 200 mM, freshly prepared)

-

5,5-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Citrate Synthase

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm or 450 nm depending on the kit.

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold assay buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the cell lysate.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

Assay: a. Add cell lysate to the wells of a 96-well plate. b. Add the reaction mixture to initiate the reaction. c. In a coupled assay using DTNB, the production of acetyl-CoA is linked to the reduction of DTNB, which can be measured at 412 nm.[15] Alternatively, commercial kits often use a probe that is reduced by NADH to produce a colored product measured at 440-450 nm.[16][17] d. Measure the absorbance kinetically at 37°C.

-

Calculation: The rate of change in absorbance is proportional to the PDH activity. A standard curve using a known amount of NADH can be used for quantification.[17]

dot

Caption: Workflow for determining pyruvate dehydrogenase (PDH) activity.

Cellular Respiration and Glycolysis Assays (OCR & ECAR)

The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates

-

Assay medium (e.g., unbuffered DMEM)

-

Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

-

Glycolysis stress test compounds (Glucose, Oligomycin, 2-Deoxyglucose)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer and load the cartridge with the desired stress test compounds.

-

Measurement: Place the cell plate in the analyzer and begin the assay. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the stress test compounds to assess various parameters of mitochondrial respiration and glycolysis.[18][19][20][21]

-

Data Analysis: The Seahorse software calculates OCR and ECAR values, which can be used to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and glycolytic capacity.

dot

Caption: Workflow for measuring OCR and ECAR using a Seahorse Analyzer.

Glucose Uptake Assay

This protocol describes a method for measuring glucose uptake using a stable isotope-labeled glucose analog.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Glucose-free medium

-

alpha-D-glucose-d7 (or other stable isotope-labeled glucose)

-

Phosphate-buffered saline (PBS)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Cell Culture: Culture cells to exponential growth phase in a multi-well plate.[22]

-

Glucose Starvation (Optional): To enhance uptake, incubate cells in glucose-free medium for 1-2 hours.[22]

-

Isotope Labeling: Replace the medium with labeling medium containing a known concentration of alpha-D-glucose-d7 and incubate for a defined time course (e.g., 0, 15, 30, 60 minutes).[22]

-

Metabolite Extraction: Wash cells with ice-cold PBS and then add ice-cold extraction buffer. Scrape the cells and collect the lysate.

-

LC-MS Analysis: Centrifuge the lysate to pellet debris. Analyze the supernatant using LC-MS to quantify the amount of incorporated alpha-D-glucose-d7.[22]

-

Data Analysis: Normalize the labeled glucose signal to cell number or protein content. The rate of uptake can be determined from the time-course data.[22]

Lactate Production Assay

This protocol describes a colorimetric assay to measure lactate concentration in the cell culture medium.

Materials:

-

Cell culture supernatant

-

Lactate assay kit (containing lactate dehydrogenase, NAD+, and a colorimetric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Collection: Collect the cell culture medium at different time points after K-DCA treatment.

-

Assay: a. Add the culture supernatant to the wells of a 96-well plate. b. Prepare a reaction mixture according to the kit manufacturer's instructions, typically containing lactate dehydrogenase, NAD+, and a probe that is reduced by the NADH generated in the reaction.[23][24] c. Add the reaction mixture to the wells and incubate. d. Measure the absorbance at the appropriate wavelength.

-

Calculation: Determine the lactate concentration using a standard curve prepared with known concentrations of lactate. Normalize the lactate production to cell number or protein content.[25]

Western Blot for HIF-1α

This protocol details the detection of HIF-1α protein levels by Western blotting.

Materials:

-

Cell lysates from normoxic and hypoxic (or CoCl2-treated) cells, with and without K-DCA treatment.

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Due to the rapid degradation of HIF-1α under normoxic conditions, it is critical to lyse cells quickly and on ice.[26][27] Nuclear extracts are often recommended as stabilized HIF-1α translocates to the nucleus.[28]

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[28]

-

Immunoblotting: a. Block the membrane with blocking buffer. b. Incubate with the primary anti-HIF-1α antibody. c. Wash and incubate with the HRP-conjugated secondary antibody.[26][28]

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[26]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a potent modulator of cellular metabolism with a well-defined mechanism of action centered on the inhibition of PDK and the subsequent activation of the PDH complex. This leads to a reversal of the Warburg effect, a metabolic hallmark of many cancer cells. The downstream consequences of this metabolic shift are extensive, including alterations in HIF-1α signaling and an increased reliance on oxidative phosphorylation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the therapeutic potential of K-DCA. Further research is warranted to fully elucidate the intricate cellular responses to K-DCA and to optimize its clinical application in various disease contexts.

References

- 1. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dcaguide.org [dcaguide.org]